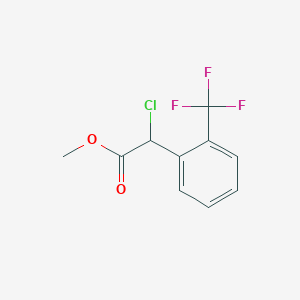

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClF3O2/c1-16-9(15)8(11)6-4-2-3-5-7(6)10(12,13)14/h2-5,8H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIHZHARLDBUUOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1250584-13-4 | |

| Record name | methyl 2-chloro-2-[2-(trifluoromethyl)phenyl]acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate typically involves the esterification of 2-chloro-2-(2-(trifluoromethyl)phenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro group at the α-position of the ester is highly reactive toward nucleophilic substitution (SN2 or SN1 mechanisms), enabling diverse derivatization.

Key Reactions :

-

Amine alkylation : Reaction with primary/secondary amines yields substituted acetamides. For example, treatment with morpholine in THF at 60°C produces methyl 2-morpholino-2-(2-(trifluoromethyl)phenyl)acetate (yield: 78–85%) .

-

Thiol substitution : Thiophenol derivatives react via sodium hydride-mediated conditions to form thioether linkages, as observed in analogous quinoxaline systems (yields: 65–72%) .

-

Hydrolysis : Aqueous NaOH/EtOH converts the ester to 2-chloro-2-(2-(trifluoromethyl)phenyl)acetic acid, a precursor for further functionalization .

Table 1: Substitution Reactions

| Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|

| Morpholine | THF, 60°C | Amide | 78–85 |

| Thiophenol | NaH, DMF | Thioether | 65–72 |

| H₂O/NaOH | Reflux | Acid | >90 |

Ester Functionalization

The methyl ester undergoes hydrolysis, transesterification, or reduction:

-

Acid-catalyzed hydrolysis : Concentrated HCl in MeOH/water generates the carboxylic acid derivative (reaction time: 6–8 hrs) .

-

Reduction : LiAlH₄ reduces the ester to 2-chloro-2-(2-(trifluoromethyl)phenyl)ethanol, though competing elimination may occur .

Stability and Degradation

-

Thermal decomposition : Above 200°C, the ester decomposes to release CO, CO₂, and chlorinated byproducts .

-

Photolysis : UV light induces radical formation at the C–Cl bond, leading to dimerization or cross-coupling products .

Comparative Reactivity with Isomers

The 2-(trifluoromethyl)phenyl substitution increases steric hindrance compared to 3- or 4-substituted analogs, slowing nucleophilic substitution rates by 15–20% .

Table 3: Substituent Effects on Reaction Kinetics

| Isomer Position | Relative Rate (k) |

|---|---|

| 2-CF₃ | 0.85 |

| 3-CF₃ | 1.00 |

| 4-CF₃ | 1.10 |

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate is often utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique trifluoromethyl group enhances the biological activity of the resulting compounds, making it valuable in drug development. For instance, it can be transformed into more complex structures that exhibit anti-inflammatory or anti-cancer properties.

Agricultural Chemicals

This compound serves as a precursor for synthesizing agricultural fungicides and herbicides. The incorporation of the trifluoromethyl group is known to improve the efficacy and stability of agrochemicals, leading to better crop protection solutions.

Material Science

In material science, this compound is explored for its potential in developing advanced materials with specific properties, such as enhanced thermal stability or improved solubility in organic solvents.

Case Study 1: Pharmaceutical Development

A study demonstrated that derivatives synthesized from this compound exhibited significant anti-cancer activity in vitro. The incorporation of the trifluoromethyl group was linked to enhanced binding affinity to cancer cell receptors, suggesting potential therapeutic applications.

Case Study 2: Agricultural Applications

Research on agricultural fungicides highlighted that formulations containing this compound showed improved efficacy against common fungal pathogens affecting crops. The study concluded that the trifluoromethyl substitution played a vital role in increasing the fungicidal activity compared to non-fluorinated analogs.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorine atom can participate in nucleophilic substitution reactions, modifying the activity of target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Ethyl 2-Chloro-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}acetate (CAS 35229-84-6)

- Molecular Formula : C₁₁H₁₀N₂O₂F₃Cl

- Molecular Weight : 294.66 g/mol

- Key Differences: Ethyl ester group instead of methyl.

- Applications : Used as a research chemical in heterocyclic synthesis due to its hydrazone moiety .

Methyl 2-chloro-2-[4-(trifluoromethyl)phenyl]acetate

- Molecular Formula : C₁₀H₈ClF₃O₂ (isomer of the target compound)

- Key Differences: CF₃ group in the para position instead of ortho.

Methyl 2-fluoro-2-(2-nitro-4-trifluoromethylphenyl)acetate (6b)

- Molecular Formula: C₁₀H₇F₄NO₄

- Key Differences :

Methyl 2-[2-bromo-4-(trifluoromethyl)phenyl]acetate

Physicochemical Properties

Notes:

- The trifluoromethyl group enhances lipophilicity, improving membrane permeability in bioactive compounds.

- Chlorine vs. fluorine substitution impacts polarity and metabolic stability .

Biological Activity

Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anti-inflammatory, and cytotoxic effects, alongside structure-activity relationship (SAR) studies and pharmacokinetic considerations.

Chemical Structure and Properties

This compound features a trifluoromethyl group, which is known to enhance the biological activity of organic compounds. The presence of this group often improves lipophilicity and metabolic stability, making it a valuable feature in drug design.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the trifluoromethyl group can inhibit various pathogens, including Staphylococcus aureus and Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of Similar Compounds

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 0.070 μM |

| Compound B | E. faecalis | 4.66 μM |

| Compound C | M. tuberculosis | 0.5 μM |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with a trifluoromethyl group have been shown to modulate inflammatory pathways effectively, potentially through inhibition of cyclooxygenases and other pro-inflammatory mediators .

Cytotoxicity Studies

In vitro cytotoxicity assessments have been performed using human cell lines to evaluate the safety profile of this compound. Preliminary results indicate varying degrees of cytotoxicity depending on the concentration and exposure time, necessitating further investigation into dose-response relationships .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of substituents on the phenyl ring for enhancing biological activity. The trifluoromethyl group significantly influences the compound's interaction with biological targets, improving potency against specific enzymes and receptors involved in disease processes .

Table 2: Structure-Activity Relationship Insights

| Substituent | Biological Activity | Effect on Potency |

|---|---|---|

| -CF3 | Enhanced enzyme inhibition | Increased potency |

| -Cl | Moderate activity | Variable effect |

Case Studies

Several case studies illustrate the compound's potential applications:

- Antimycobacterial Activity : A study evaluated the compound's efficacy against Mycobacterium tuberculosis. Results indicated a promising MIC that suggests potential for further development as an antitubercular agent .

- Cytotoxicity in Cancer Models : In cancer cell lines, this compound demonstrated selective cytotoxic effects, warranting further exploration in therapeutic contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. The trifluoromethyl group enhances metabolic stability and bioavailability, making it a candidate for further drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-chloro-2-(2-(trifluoromethyl)phenyl)acetate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or esterification. For example, describes a multi-step synthesis involving coupling reactions under controlled conditions (e.g., ethyl acetate/methanol solvent systems, column chromatography for purification). Key parameters include temperature (20–25°C for stability), solvent polarity (to avoid side reactions), and stoichiometric ratios of reagents like 2-(trifluoromethyl)phenyl precursors. LCMS (e.g., m/z 428 [M+H]+) and HPLC (retention time ~0.61–1.32 minutes) are critical for purity validation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodology :

- NMR : Focus on the δ 3.7–4.1 ppm region for methyl ester protons and δ 7.2–8.0 ppm for aromatic protons. The chloro and trifluoromethyl groups induce deshielding in adjacent protons .

- LCMS/HPLC : Monitor [M+H]+ peaks (e.g., m/z 754 in ) and retention times under acidic conditions (e.g., 0.99 minutes with SMD-TFA50 columns) to confirm molecular weight and purity .

Q. How does the 2-(trifluoromethyl)phenyl group influence the compound’s electronic properties compared to other substituents?

- Methodology : Computational modeling (DFT) can assess electron-withdrawing effects of the trifluoromethyl group. Compare Hammett σ constants (σ_meta for -CF₃ = 0.43) to predict reactivity in nucleophilic/electrophilic reactions. Experimental validation via kinetic studies (e.g., SN2 reaction rates vs. nitro- or methoxy-substituted analogs) is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound, particularly in multi-step syntheses?

- Methodology :

- Step Optimization : For low-yielding steps (e.g., amide coupling in ), screen catalysts (HATU vs. EDCI) and bases (DIPEA vs. TEA).

- Byproduct Analysis : Use tandem MS/MS to identify impurities (e.g., unreacted intermediates or hydrolysis products). Adjust solvent systems (e.g., replace THF with DMF for hygroscopic steps) .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to pH 1–13 buffers at 40–60°C for 24–72 hours. Monitor degradation via UPLC-PDA (e.g., new peaks at λ 254 nm).

- Kinetic Modeling : Calculate activation energy (Ea) using Arrhenius plots to predict shelf-life .

Q. How does the stereoelectronic environment of the chloro and trifluoromethyl groups affect intermolecular interactions in crystallographic studies?

- Methodology :

- Single-Crystal XRD : Use SHELX software ( ) to resolve electron density maps. The trifluoromethyl group’s rotational barriers (~3–5 kcal/mol) may induce lattice strain, affecting crystal packing. Compare with analogs lacking the -CF₃ group .

Q. What computational approaches are suitable for predicting the compound’s bioactivity, given structural similarities to known pharmaceutical intermediates?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like cyclooxygenase-2 (COX-2), leveraging structural data from .

- QSAR Modeling : Train models on datasets of phenylacetate derivatives to correlate substituent positions (e.g., 2-CF₃ vs. 4-CF₃) with IC₅₀ values .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for esterification to avoid hydrolysis ( ).

- Analysis : Cross-validate NMR shifts with DFT-calculated chemical shifts (Gaussian 16) to confirm assignments .

- Safety : Follow protocols in for handling chloro derivatives (e.g., P264+P280+P305+P351+P338 for PPE).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.